N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Description
N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide is a complex organic compound that features a triazole ring, a benzoxazine ring, and a carboxamide group
Properties
IUPAC Name |
N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-23-10-19-17(22-23)11-3-2-4-13(7-11)20-18(25)12-5-6-15-14(8-12)21-16(24)9-26-15/h2-8,10H,9H2,1H3,(H,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJBWGWIQBEAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)OCC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic conditions.
Benzoxazine Ring Formation: This step often involves the reaction of an appropriate phenol derivative with formaldehyde and an amine, followed by cyclization.
Coupling Reactions: The triazole and benzoxazine intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Final Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is being explored for its potential therapeutic effects. Its triazole ring is known for antifungal properties, while the benzoxazine moiety may contribute to anti-inflammatory and analgesic activities.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The benzoxazine ring may interact with cellular membranes, altering their properties and affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide: Similar structure but without the methyl group on the triazole ring.
N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
The presence of the methyl group on the triazole ring in N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide can influence its binding affinity and specificity towards biological targets, potentially enhancing its biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
